SubstanceP,9-(N-methylglycine)-
Beschreibung
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Eigenschaften
Molekularformel |
C64H100N18O13S |
|---|---|
Molekulargewicht |
1361.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
CMARLNZAQITWSL-SARDKLJWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to Native Substance P and its Metabolically Stable Analog, [Sar9]Substance P
Abstract
Substance P (SP) is a pivotal neuropeptide in pain, inflammation, and mood regulation, primarily mediating its effects through the neurokinin-1 (NK1) receptor.[1][2][3] However, its therapeutic and research applications are hampered by rapid enzymatic degradation. This guide provides an in-depth technical comparison between native Substance P and its potent, metabolically stable analog, [Sar9]Substance P. We will dissect their molecular differences, compare their pharmacological profiles, and provide detailed, field-tested protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical tools in neuroscience and pharmacology.
Introduction: The Need for Stability in Neuropeptide Research
Substance P, an undecapeptide discovered in 1931, is a member of the tachykinin family of neuropeptides.[4][5] Its role as a key neurotransmitter and neuromodulator in the central and peripheral nervous systems is well-established.[1][4] SP's biological activity is primarily mediated through its high-affinity binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[2][6][7] This interaction triggers a cascade of intracellular events involved in diverse physiological and pathological processes, including pain transmission, neurogenic inflammation, emesis, and stress responses.[2][3]
Despite its significance, the practical utility of native Substance P in prolonged experimental paradigms is limited by its susceptibility to rapid in vivo degradation by peptidases such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[8][9] This metabolic instability complicates the interpretation of experimental results and curtails its therapeutic potential. To overcome this, synthetic analogs have been developed. Among the most successful is [Sar9]Substance P, a potent and selective NK1 receptor agonist designed for enhanced enzymatic resistance.[4][5] This guide will explore the critical differences that make [Sar9]Substance P an invaluable tool for robust and reproducible research.
Molecular Deep Dive: The Sarcosine Substitution
The fundamental difference between the two peptides lies in a single amino acid substitution at position 9.
-
Native Substance P Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Pro -Gly-Leu-Met-NH₂[4][5][10]
-
[Sar9]Substance P Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar -Leu-Met-NH₂
Sarcosine (Sar) , or N-methylglycine, is the key to the analog's enhanced stability. Unlike proline, which has a secondary amine integrated into a pyrrolidine ring, sarcosine features a methyl group on its backbone nitrogen atom.
This seemingly minor modification has a profound impact:
-
Steric Hindrance: The N-methyl group on the sarcosine residue sterically hinders the approach of peptidases.
-
Peptide Bond Conformation: This modification alters the conformation of the peptide backbone, rendering the adjacent peptide bonds (specifically the Phe⁸-Sar⁹ bond) unrecognizable by the active sites of key degrading enzymes like NEP.
The result is a molecule that retains the pharmacological activity of native Substance P but exhibits a significantly longer biological half-life, making it a more reliable and potent tool for in vitro and in vivo studies.[1]
Mechanism of Action: The NK1 Receptor Signaling Cascade
Both native SP and [Sar9]SP are agonists for the NK1 receptor. The NK1 receptor is canonically coupled to the Gαq subunit of the heterotrimeric G-protein complex. Binding of either peptide induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7]
-
IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[2]
This cascade ultimately leads to the modulation of various downstream effectors, including the MAPK/ERK pathway, resulting in cellular responses like neuronal excitation, smooth muscle contraction, and inflammatory mediator release.[2]
Comparative Pharmacology
While both peptides target the NK1 receptor, their stability confers differences in observed potency, particularly in systems with active peptidases. [Sar9]Substance P is generally considered a potent and selective NK1 agonist.[4][10] The following table summarizes typical binding affinities. Note that absolute values can vary based on experimental conditions (e.g., tissue source, radioligand used, buffer composition).
| Compound | Receptor Target | Typical Kᵢ (nM) | Key Characteristics |
| Native Substance P | NK1 | ~0.1 - 1.0 | High affinity endogenous ligand; low metabolic stability.[6] |
| [Sar9]Substance P | NK1 | ~0.5 - 2.0 | High affinity synthetic agonist; high metabolic stability. |
Experimental Workflows for Characterization
To empirically validate the differences between native SP and [Sar9]SP, a series of well-established assays can be employed.
Workflow 1: Competitive Receptor Binding Assay
Objective: To determine and compare the binding affinities (Kᵢ) of native SP and [Sar9]SP for the NK1 receptor.
Causality & Trustworthiness: This assay directly measures the interaction between the peptide and the receptor in a controlled environment. By using a radiolabeled ligand with known affinity, we can accurately quantify the competitor's binding. Including a non-specific binding control (a high concentration of unlabeled ligand) is critical for ensuring the measured binding is specific to the receptor of interest.
Detailed Protocol:
-
Preparation of Membranes:
-
Homogenize tissue known to express NK1 receptors (e.g., rat brain cortex or CHO cells stably expressing human NK1R) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a cocktail of protease inhibitors (e.g., 40 µg/mL bacitracin). The divalent cations and BSA help maintain receptor integrity and reduce non-specific binding. Protease inhibitors are crucial, especially when testing native SP.
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (e.g., [¹²⁵I]Tyr⁸-Substance P at a final concentration near its Kₑ), and 50 µL of membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled SP (e.g., 1 µM), 50 µL radioligand, and 50 µL of membrane preparation.
-
Competition Wells: Add 50 µL of competitor (serial dilutions of native SP or [Sar9]SP), 50 µL radioligand, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Termination & Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) that has been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding.
-
Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Workflow 2: Functional Assay - Calcium Mobilization
Objective: To measure and compare the functional potencies (EC₅₀) of native SP and [Sar9]SP by quantifying their ability to induce intracellular calcium release.
Causality & Trustworthiness: This assay measures a direct downstream consequence of NK1 receptor activation, providing a functional readout of agonist activity. Using a ratiometric dye like Indo-1 or a single-wavelength dye like Fluo-4 with a stable baseline allows for robust quantification of the calcium signal, minimizing artifacts from cell loading or dye concentration variations.
Detailed Protocol:
-
Cell Preparation:
-
Plate cells expressing the NK1 receptor (e.g., HEK293 or CHO cells with stable NK1R expression) in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent like Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark. The AM ester form of the dye allows it to cross the cell membrane; intracellular esterases then cleave the ester, trapping the active dye inside.
-
-
Assay Execution:
-
Wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated fluidics head.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
The instrument then automatically adds serial dilutions of the agonist (native SP or [Sar9]SP) to the wells.
-
Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal response.
-
Workflow 3: Enzymatic Stability Assay
Objective: To directly compare the metabolic stability of native SP and [Sar9]SP by measuring their degradation rate in the presence of enzymes.
Causality & Trustworthiness: This assay provides the most direct evidence for the enhanced stability of the [Sar9] analog. By using a relevant biological matrix (like serum or brain homogenate) or specific enzymes (NEP), we simulate physiological degradation. HPLC is a highly accurate and quantitative method to separate the intact peptide from its degradation products, allowing for precise half-life calculation.
Detailed Protocol:
-
Reaction Setup:
-
Prepare stock solutions of native SP and [Sar9]SP.
-
In separate microcentrifuge tubes, add the peptide to a pre-warmed (37°C) solution of either rat serum, brain homogenate, or a purified enzyme like neutral endopeptidase (NEP) in an appropriate buffer. A typical final peptide concentration is 10-100 µM.
-
-
Incubation:
-
Incubate the tubes at 37°C in a shaking water bath.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a quenching solution, such as two volumes of ice-cold acetonitrile or 10% trichloroacetic acid (TCA). This serves the dual purpose of denaturing and precipitating the enzymes, thus halting degradation.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the intact peptide and any degradation fragments, to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC system (e.g., a C18 column).
-
Separate the components using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile with a UV detector at ~214 nm. The intact peptide will have a characteristic retention time.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at time zero.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay curve.
-
Conclusion and Future Directions
The development of [Sar9]Substance P represents a critical advancement for neuroscience and pharmacological research. By addressing the primary limitation of native Substance P—its metabolic instability—this analog provides researchers with a robust and reliable tool for probing the function of the NK1 receptor system. Its prolonged duration of action ensures more consistent receptor stimulation in both in vitro and in vivo models, leading to more reproducible and easily interpretable data. For drug development professionals, analogs like [Sar9]Substance P serve as essential pharmacological tools for validating the NK1 receptor as a target and for establishing baseline agonist activity in screening assays for novel antagonists. Understanding the fundamental molecular, pharmacological, and functional differences detailed in this guide is paramount for the effective application of these peptides in advancing our knowledge of tachykinin signaling.
References
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Wikipedia. Substance P. [Link]
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EPFL Graph Search. Substance P. [Link]
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Lee, C. M., Sandberg, B. E., Hanley, M. R., & Iversen, L. L. (1981). Purification and characterisation of a membrane-bound substance-P-degrading enzyme from human brain. European journal of biochemistry, 114(2), 315-327. [Link]
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Pancreapedia. Substance P (SP). (2011). The Pancreapedia: Exocrine Pancreas Knowledge Base. [Link]
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Bionity. Substance P. [Link]
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Ramos-Martinez, A., et al. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Neuroinfectious Diseases, 7(215), 2. [Link]
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Suvas, S. (2017). Inflammation and Organ Injury the Role of Substance P and Its Receptors. Journal of Inflammation Research, 10, 129. [Link]
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ResearchGate. Substance P activation of NK1 receptors modulates several signaling pathways. [Link]
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Brown, A., & Ali, A. (2023). Biochemistry, Substance P. StatPearls. [Link]
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Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. Journal of clinical psychiatry, 63, 6-10. [Link]
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Psychiatrist.com. Neurobiology of Substance P and the NK1 Receptor. [Link]
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Colmone, A., & Sun, J. C. (2012). Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. In Natural Killer Cells (pp. 273-283). Humana Press. [Link]
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Turcatti, G., et al. (2014). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 289(26), 18248-18259. [Link]
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Innoprot. NK1 Tachykinin Receptor Assay. [Link]
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Blumberg, S., & Teichberg, V. I. (1979). Biological activity and enzymic degradation of substance P analogs: Implications for studies of the substance P receptor. Biochemical and Biophysical Research Communications, 90(1), 347-354. [Link]
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Gier, B., et al. (2022). Substance P Serum Degradation in Complex Regional Pain Syndrome-Another Piece of the Puzzle?. The Journal of Pain, 23(3), 486-496. [Link]
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Neurology Journal. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. [Link]
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PDSP. Assay Protocol Book. [Link]
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Muñoz, M., & Covenas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current drug targets, 15(9), 873-886. [Link]
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Zhao, P., et al. (2019). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Nature communications, 10(1), 1-10. [Link]
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GenScript. [Sar9]-Substance P. [Link]
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Böhme, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Beaujouan, J. C., et al. (1991). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Neuropeptides, 19(3), 195-202. [Link]
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Wikipedia. β-Endorphin. [Link]
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University of Rochester Medical Center. CALCIUM FLUX PROTOCOL. [Link]
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Morelli, A. E., et al. (2020). Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. Cell Reports, 32(10), 108110. [Link]
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Schwartz, T. W., et al. (1996). Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis. Proceedings of the National Academy of Sciences, 93(24), 13955-13960. [Link]
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ResearchGate. HPLC analysis of the enzymatic results of peptides before and after... [Link]
-
Nakajima, Y., et al. (1992). Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells. FEBS letters, 297(1-2), 195-198. [Link]
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Böhme, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 652-661. [Link]
-
Wiley, R. G., & Lappi, D. A. (2007). Anti-nociceptive effects of selectively destroying substance P receptor-expressing dorsal horn neurons using [Sar9, Met (O2) 11]-substance P-saporin: behavioral and anatomical analyses. Neuroscience, 146(2), 845-856. [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. [Link]
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Akopyan, T. N., et al. (1979). The stability of synthetic substance P in blood. Neuroscience, 4(3), 429-432. [Link]
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MilliporeSigma. Receptor Binding Assays. [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 21-46). Humana Press. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Lin, Z., et al. (2025). The Double-Edged Effects of Substance P in the Pathology of Alzheimer's Disease. Aging and disease, 16(5), 2870-2889. [Link]
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National Center for Biotechnology Information. Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. [Link]
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A Technical Guide to the Neurokinin-1 Receptor Selectivity of [Sar⁹]SP
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the pharmacological selectivity of [Sar⁹,Met(O₂)¹¹]-Substance P ([Sar⁹]SP), a critical tool in the study of the tachykinin system. We will explore the molecular basis for its high affinity and selectivity for the neurokinin-1 (NK₁) receptor over the neurokinin-2 (NK₂) and neurokinin-3 (NK₃) receptors, detail the methodologies for quantifying this selectivity, and provide field-proven protocols for practical application in a research setting.
The Tachykinin System: A Primer on Ligands and Receptors
The tachykinin family comprises a group of structurally related neuropeptides that play crucial roles in a vast array of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and mood regulation.[1] The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2]
These peptides exert their effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): the NK₁, NK₂, and NK₃ receptors.[2][3] This interaction is characterized by a preferential, but not exclusive, ligand-receptor pairing:
-
Substance P (SP) shows the highest affinity for the NK₁ receptor .[2]
-
Neurokinin A (NKA) preferentially binds to the NK₂ receptor .[2]
-
Neurokinin B (NKB) is the preferred endogenous ligand for the NK₃ receptor .[2]
While endogenous ligands have a primary receptor target, they can exhibit cross-reactivity, activating other receptor subtypes, albeit with lower potency.[3][4] This lack of absolute specificity complicates the elucidation of the precise physiological role of each receptor subtype. Consequently, the development of highly selective synthetic ligands has been paramount for advancing the field.
Pharmacological Profile of [Sar⁹,Met(O₂)¹¹]-Substance P
[Sar⁹,Met(O₂)¹¹]-Substance P is a synthetic analog of Substance P and is widely regarded as a potent and highly selective NK₁ receptor agonist.[5] Its enhanced selectivity and metabolic stability are conferred by two key structural modifications to the native SP sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂):
-
Sarcosine substitution at position 9: The glycine residue at position 9 is replaced with sarcosine (N-methylglycine). This modification protects the peptide from degradation by peptidases, increasing its biological half-life.
-
Methionine oxidation at position 11: The methionine at the C-terminus is oxidized to methionine-sulfone. This change enhances its selectivity for the NK₁ receptor.
Binding Affinity and Functional Potency
The selectivity of [Sar⁹]SP is quantified by comparing its binding affinity (Kᵢ) and functional potency (EC₅₀) across the three neurokinin receptors. While direct comparative studies testing this specific analog against all three receptors are not always consolidated, the literature provides a clear picture of its potent and exclusive action at the NK₁ receptor.
Table 1: Binding Affinity of [Sar⁹,Met(O₂)¹¹]SP at the Human NK₁ Receptor
| Ligand | Receptor | Cell Line | Assay Type | Kᵢ / IC₅₀ (nM) | Reference |
| [Sar⁹,Met(O₂)¹¹]SP | Human NK₁ | U-373 MG | Radioligand Displacement ([¹²⁵I]BH-SP) | 0.11 | [5] |
Evidence for selectivity against NK₂ and NK₃ receptors is often demonstrated by a lack of biological effect in tissues or cells that predominantly express these subtypes. For example, studies have shown that [Sar⁹,Met(O₂)¹¹]SP fails to induce contraction in human colonic circular smooth muscle, an action mediated by NK₂ receptors. Similarly, its biological effects are not inhibited by selective NK₂ or NK₃ receptor antagonists, confirming its activity is mediated specifically through the NK₁ receptor.
Table 2: Functional Potency & Selectivity Profile of [Sar⁹,Met(O₂)¹¹]SP
| Ligand | Receptor | Assay Type | Potency (pEC₅₀ / pA₂) | Selectivity vs. NK₁ | Reference |
| [Sar⁹,Met(O₂)¹¹]SP | NK₁ | Various functional assays | Potent Agonist | - | |
| [Sar⁹,Met(O₂)¹¹]SP | NK₂ | Contraction of human colon | No Agonist Activity | Highly Selective for NK₁ | |
| [Sar⁹,Met(O₂)¹¹]SP | NK₃ | Various functional assays | Negligible Activity | Highly Selective for NK₁ | [6] |
The data underscores that [Sar⁹,Met(O₂)¹¹]SP is a cornerstone tool for isolating and studying NK₁ receptor-mediated pathways without the confounding off-target effects at NK₂ and NK₃ receptors.
Methodologies for Determining Receptor Selectivity
A rigorous assessment of ligand selectivity involves a combination of binding and functional assays. This dual approach provides a comprehensive profile, distinguishing the ability of a compound to physically occupy the receptor (affinity) from its ability to elicit a biological response (potency and efficacy).
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled ligand (like [Sar⁹]SP) for a receptor. The principle involves measuring the ability of the test compound to displace a radiolabeled ligand of known high affinity from the receptor.
NK₁ receptor signaling pathway via Gq coupling.
-
Cell Culture: Plate HEK293 cells stably expressing the NK₁, NK₂, or NK₃ receptor into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the growth medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM). Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.
-
Compound Preparation: Prepare serial dilutions of [Sar⁹]SP in a separate compound plate.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., a FLIPR or FlexStation).
-
Assay Execution: The instrument will first measure the baseline fluorescence of each well. It will then automatically add the [Sar⁹]SP from the compound plate to the cell plate and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence signal following compound addition is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the [Sar⁹]SP concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
Conclusion
The synthetic Substance P analog, [Sar⁹,Met(O₂)¹¹]SP, demonstrates profound selectivity for the neurokinin-1 receptor. This high degree of selectivity, substantiated by both binding and functional assays, arises from key structural modifications that enhance its affinity for NK₁ while diminishing interaction with NK₂ and NK₃ subtypes. The robust methodologies detailed herein—competitive radioligand binding and calcium mobilization assays—provide a validated framework for researchers to confirm this selectivity and to utilize [Sar⁹]SP as a precise pharmacological tool. Its reliable and specific agonism is indispensable for dissecting the intricate roles of the NK₁ receptor in health and disease, paving the way for targeted therapeutic development.
References
-
Wormser, U., et al. (1986). Highly selective agonists for substance P receptor subtypes. The EMBO Journal, 5(11), 2805–2808. Available at: [Link]
-
Lavielle, S., et al. (1996). Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway. Journal of Medicinal Chemistry, 39(14), 2736-2745. Available at: [Link]
-
Rupniak, N. M. J., & Kramer, M. S. (1999). Substance P and related tachykinins. Neuropsychopharmacology: The Fifth Generation of Progress. Available at: [Link]
-
Tousignant, C., et al. (1990). ¹²⁵I-BH[Sar⁹, Met(O₂)¹¹]-SP, a New Selective Ligand for the NK-1 Receptor in the Central Nervous System. Brain Research, 524(1), 135-141. Available at: [Link]
-
Beaujouan, J. C., et al. (1988). [A new tachykinin receptor revealed by substance P analogues in the guinea pig ileum]. Comptes Rendus de l'Académie des Sciences. Série III, Sciences de la Vie, 306(14), 431-436. Available at: [Link]
-
Beaujouan, J. C., et al. (1989). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Journal of Neurochemistry, 53(6), 1857-1865. Available at: [Link]
-
Trafton, J. A., et al. (2002). Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat. The Journal of Neuroscience, 22(19), 8438–8447. Available at: [Link]
-
Emonds-Alt, X., et al. (1993). Comparative behavioural profile of centrally administered tachykinin NK1, NK2 and NK3 receptor agonists in the guinea-pig. European Journal of Pharmacology, 250(3), 403-410. Available at: [Link]
-
Pretorius, A., et al. (2023). Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi⁸,Met(O₂)¹¹]-Substance P. International Journal of Molecular Sciences, 24(3), 2070. Available at: [Link]
-
Velmurugan, C., et al. (2013). Molecular recognition of tachykinin receptor selective agonists: insights from structural studies. Current Pharmaceutical Design, 19(25), 4587-4598. Available at: [Link]
-
MedChemExpress (MCE). (n.d.). [Sar⁹,Met(O₂)¹¹]-Substance P. MCE. Available at: [Link]
-
Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265–301. Available at: [Link]
-
Krumm, B. E., et al. (2023). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. Journal of Biological Chemistry, 299(12), 105417. Available at: [Link]
Sources
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition of tachykinin receptor selective agonists: insights from structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimizing [Sar9,Met(O2)11]-Substance P Concentrations for NK1 Receptor Calcium Mobilization Assays
Abstract & Introduction
The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) primarily associated with pain transmission, inflammation, and depression. While the native ligand is Substance P (SP), native SP is metabolically unstable and lacks high selectivity, showing cross-reactivity with NK2 and NK3 receptors.
For robust calcium mobilization assays, [Sar9,Met(O2)11]-Substance P (often abbreviated as [Sar9]-SP) is the gold-standard tool compound. It exhibits:
-
High Selectivity: almost exclusive affinity for NK1.
-
Metabolic Stability: Resistant to peptidase degradation, ensuring sustained signaling during assay windows.
-
Potency: Induces robust Gq-mediated calcium flux.
This guide details the determination of optimal [Sar9]-SP concentrations for agonist profiling and antagonist screening (IC50) campaigns, utilizing a self-validating experimental framework.
Mechanistic Basis: The Gq-Calcium Pathway
To optimize concentration, one must understand the signal amplification cascade. [Sar9]-SP binding to NK1 triggers a G
Diagram 1: NK1-Gq Signaling Cascade
Caption: The NK1 receptor signal transduction pathway leading to calcium mobilization.
Critical Concentration Parameters
The "correct" concentration depends entirely on the assay mode. Using a single concentration for all experiments is a common source of failure in drug discovery campaigns.
Table 1: Concentration Guidelines by Assay Type
| Assay Mode | Goal | Recommended [Sar9]-SP Conc. | Rationale |
| Agonist Profiling | Determine EC50 of [Sar9]-SP | Dose Response: 10 pM to 10 µM | Full saturation curve required to define Top/Bottom asymptotes. |
| Antagonist Screening | Find IC50 of inhibitors | EC80 (Typically 1–10 nM) | Critical: Using >EC80 masks competitive antagonists. Using |
| High-Throughput Screening (HTS) | Primary Screen (Single Point) | EC80 - EC90 | Maximizes signal window (Z' factor) to identify weak hits. |
| Desensitization Assay | Induce Receptor Internalization | 100 nM – 1 µM | High occupancy required to trigger |
Expert Insight: For stable cell lines (e.g., CHO-NK1 or HEK-NK1), the EC50 of [Sar9]-SP is typically 0.1 nM – 1.5 nM . However, this shifts based on receptor density. Always run a daily agonist curve before screening antagonists.
Detailed Protocol: Calcium Mobilization Assay
This protocol utilizes a "No-Wash" dye format (e.g., Calcium-6, Fluo-4 NW) which is preferred for NK1 assays to prevent detachment of loosely adherent cells (like HEK293) during wash steps.
Phase 1: Reagent Preparation[1]
-
[Sar9]-SP Stock: Dissolve lyophilized [Sar9,Met(O2)11]-Substance P to 1 mM in distilled water or mild acidic buffer (0.1% acetic acid) to prevent oxidation. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer (HBSS-H): HBSS + 20 mM HEPES, pH 7.4.
-
Probenecid Solution: Prepare 250 mM in 1N NaOH (or water if water-soluble version). Use at 2.5 mM final in assay to inhibit anion transporters (preventing dye leakage).
Phase 2: Experimental Workflow
Diagram 2: Assay Workflow
Caption: Step-by-step workflow for the calcium mobilization assay.
Phase 3: Step-by-Step Execution
-
Cell Seeding: Plate cells in 384-well or 96-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight. Confluency should be ~80-90%.
-
Dye Loading:
-
Compound Preparation (The Challenge Plate):
-
Prepare [Sar9]-SP at 5X the final desired concentration in Assay Buffer.
-
Example: For a final 10 nM challenge, prepare 50 nM in the source plate.
-
-
Measurement (FLIPR/FlexStation):
-
Excitation: 485 nm | Emission: 525 nm.
-
Baseline: Read for 10 seconds.
-
Injection: Add compound (e.g., 5 µL into 20 µL).
-
Response: Read every 1 second for 60 seconds, then every 3 seconds for another 60 seconds.
-
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, every plate must contain internal controls.
Validation Criteria (Acceptance Rules)
-
Z-Factor: Must be > 0.5 for screening plates.
-
Where
is Max Signal (100 nM [Sar9]-SP) and is Buffer Background.
-
-
EC50 Stability: The EC50 of the daily control curve should not deviate >3-fold from historical means. A shift to the right suggests cell line receptor loss or compound degradation.
Common Issues & Solutions
-
Low Signal Window:
-
Cause: Dye leakage.[3] Fix: Fresh Probenecid; ensure pH is 7.4.
-
Cause: Receptor Desensitization. Fix: Ensure cells are not over-confluent; do not starve cells in serum-free media for >4 hours.
-
-
High Variability (CV% > 10):
-
Cause: Uneven dye loading or temperature gradients. Fix: Use the 15 min RT equilibration step strictly.
-
References
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides."[4] Pharmacological Reviews, 46(4), 551-599.[4]
-
Harris, J. A., et al. (2021). "Selective G protein signaling driven by substance P–neurokinin receptor dynamics."[5] Nature Chemical Biology, 18, 109–115.
-
MedChemExpress. "[Sar9,Met(O2)11]-Substance P Product Datasheet." (Verified for solubility and stability data).
-
Thermo Fisher Scientific. "Fluo-4 NW Calcium Assay Kits Protocol." (Standard industry protocol for No-Wash Calcium Assays).
Sources
- 1. bu.edu [bu.edu]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Receptors and antagonists for substance P and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics | bioRxiv [biorxiv.org]
Application Note & Protocol: Mapping Neurokinin-1 Receptor Distribution Using [Sar9]SP Autoradiography
Introduction: The Significance of the NK1 Receptor and its Ligands
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is a key player in the intricate communication between the nervous and immune systems and is broadly distributed throughout the central and peripheral nervous systems.[1][3] This system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, mood regulation, and emesis.[1][2][4][5] Given its central role in these processes, the NK1 receptor is a significant target for therapeutic intervention in various diseases, including chemotherapy-induced nausea, depression, and inflammatory disorders.[1][5][6]
Precise anatomical localization of NK1 receptors is crucial for understanding their function in specific neural circuits and for the development of targeted pharmaceuticals. Quantitative receptor autoradiography is a powerful technique that allows for the visualization and quantification of receptor distribution with high anatomical resolution in tissue sections.[7][8][9][10][11]
This application note provides a detailed protocol for the autoradiographic localization of NK1 receptors using [Sar9]SP, a potent and selective synthetic analog of Substance P.[12][13] The substitution of sarcosine for glycine at position 9 enhances the peptide's stability, making it a robust tool for in vitro binding assays.[14] This guide is intended for researchers, scientists, and drug development professionals seeking to accurately map the distribution of NK1 receptors in various tissues.
Principle of the Method
In vitro receptor autoradiography involves the incubation of thin tissue sections with a radiolabeled ligand that binds specifically to the receptor of interest.[10][15] In this protocol, a radiolabeled form of [Sar9, Met(O2)11]-Substance P (referred to as [Sar9]SP for simplicity) is used to label NK1 receptors. The tissue sections are incubated with the radioligand until equilibrium is reached.[10] Unbound radioligand is then washed away, and the tissue sections are apposed to a radiation-sensitive film or a phosphor imaging screen to generate an autoradiogram.[10] The resulting image reveals the anatomical distribution of the radioligand binding sites, which corresponds to the location of the NK1 receptors.
To ensure the specificity of the binding, a parallel set of tissue sections is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled NK1 receptor-specific ligand. This "non-specific binding" condition allows for the differentiation between specific binding to the NK1 receptor and any non-specific association of the radioligand with other tissue components.[10] The specific binding is then calculated by subtracting the non-specific binding from the total binding.[16]
Materials and Reagents
Equipment
-
Cryostat
-
Microscope slides (charged/subbed)
-
Incubation chambers or slide mailers
-
Water bath
-
Slide drying rack or station[16]
-
X-ray cassettes[16]
-
Autoradiography film (e.g., Hyperfilm-³H) or phosphor imaging screens
-
Film developer or phosphor imager
-
Image analysis system with densitometry software
-
Liquid scintillation counter (for optional validation)
Reagents
-
Radiolabeled [Sar9]SP (e.g., [³H][Sar9,Met(O2)11]-Substance P or [¹²⁵I][Sar9,Met(O2)11]-Substance P). Note: The choice of isotope will affect resolution and exposure times. [¹²⁵I] offers higher specific activity, while [³H] can provide better anatomical resolution.
-
Unlabeled [Sar9]SP or another potent NK1 receptor agonist/antagonist (for non-specific binding determination)
-
Bovine Serum Albumin (BSA)
-
Protease inhibitors (e.g., bacitracin, leupeptin)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Sodium Chloride (NaCl)
-
Distilled, deionized water
-
Histological stains (e.g., Cresyl Violet) for anatomical reference
Detailed Experimental Protocol
Tissue Preparation
The quality of the tissue sections is paramount for successful autoradiography.
-
Tissue Harvesting and Freezing: Rapidly dissect the tissue of interest (e.g., brain, spinal cord) and freeze it immediately in isopentane cooled with dry ice or liquid nitrogen to minimize ice crystal formation. Store the frozen tissue at -80°C until sectioning.[16]
-
Cryosectioning:
-
Equilibrate the frozen tissue to the cryostat temperature (typically -15°C to -20°C).
-
Mount the tissue onto a cryostat chuck using an appropriate embedding medium.
-
Cut thin sections (10-20 µm is standard for brain tissue) and thaw-mount them onto charged microscope slides.[7][16]
-
Store the slide-mounted sections at -80°C until the day of the experiment.
-
Receptor Binding Assay
Rationale: This procedure is designed to allow the radiolabeled [Sar9]SP to bind specifically and saturably to the NK1 receptors in the tissue sections. The inclusion of protease inhibitors is critical to prevent the degradation of the peptide ligand.
| Parameter | Recommended Value | Rationale |
| Pre-incubation Time | 15 minutes | To rehydrate the tissue and remove endogenous ligands. |
| Incubation Time | 60-120 minutes | To allow the binding reaction to reach equilibrium.[17] |
| Incubation Temperature | Room Temperature (20-25°C) | Provides a balance between binding kinetics and ligand stability. |
| Radioligand Concentration | 0.1 - 1.0 nM | Should be at or near the Kd of the ligand for the receptor to label a high proportion of receptors. The exact concentration should be optimized for the specific radioligand and tissue type. |
| Non-specific Blocker | 1 µM unlabeled [Sar9]SP | A high concentration to saturate all specific binding sites, allowing for the measurement of non-specific binding. |
Step-by-Step Procedure:
-
Prepare Buffers:
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 150 mM NaCl, 0.02% BSA, and protease inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin).
-
Washing Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
-
Pre-incubation:
-
Bring the slide-mounted tissue sections to room temperature.
-
Place the slides in a slide mailer or incubation chamber and pre-incubate in the Incubation Buffer for 15 minutes at room temperature.
-
-
Incubation:
-
Prepare the incubation solution with the desired concentration of radiolabeled [Sar9]SP in the Incubation Buffer.
-
For total binding , incubate a set of slides in the radioligand solution.
-
For non-specific binding , incubate a parallel set of slides in the radioligand solution containing 1 µM of unlabeled [Sar9]SP.[10]
-
Incubate for 60-120 minutes at room temperature.
-
-
Washing:
-
Quickly rinse the slides in ice-cold Washing Buffer.
-
Perform a series of washes in fresh, ice-cold Washing Buffer (e.g., 2 x 5 minutes) to remove unbound radioligand. The duration and number of washes should be optimized to maximize the signal-to-noise ratio.
-
-
Drying:
Autoradiographic Visualization and Data Analysis
Exposure
-
Arrange the dried slides in an X-ray cassette.[16]
-
In a darkroom, place a sheet of autoradiography film or a phosphor imaging screen over the slides.[16]
-
Expose at an appropriate temperature (room temperature for ¹²⁵I, -80°C for ³H) for a duration determined by the specific activity of the radioligand and the density of receptors in the tissue. This can range from several days to several weeks.[16]
Data Acquisition and Analysis
-
Image Development: Develop the film according to the manufacturer's instructions or scan the phosphor imaging screen using a phosphor imager.
-
Densitometric Analysis:
-
Digitize the autoradiograms using a high-resolution scanner.
-
Use an image analysis software to measure the optical density in specific regions of interest (ROIs).[9]
-
Include co-exposed radioactive standards with known concentrations of radioactivity to create a standard curve. This allows for the conversion of optical density values into absolute units of radioactivity (e.g., nCi/mg).
-
By correlating these values with the specific activity of the radioligand, the receptor density can be expressed in units such as fmol/mg of tissue.[16]
-
-
Anatomical Localization: After autoradiography, the tissue sections can be stained with a histological stain like Cresyl Violet to identify the underlying anatomical structures and precisely correlate receptor distribution with specific nuclei or cell layers.
Workflow and Data Interpretation
The following diagram illustrates the complete workflow for NK1 receptor autoradiography using [Sar9]SP.
Caption: Workflow for [Sar9]SP Autoradiography of NK1 Receptors.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Inadequate washing- Radioligand concentration too high- Hydrophobic interactions of the ligand | - Increase the number or duration of washes.- Optimize and potentially lower the radioligand concentration.- Include a low concentration of a non-ionic detergent in the wash buffer. |
| Low or No Specific Signal | - Degraded radioligand or tissue receptors- Incorrect buffer pH- Insufficient exposure time | - Use fresh radioligand and ensure proper tissue storage.- Verify the pH of all buffers.- Increase the exposure time. |
| "Fuzzy" or Diffuse Image | - Incomplete drying of slides- Delay in freezing tissue post-harvest | - Ensure slides are completely dry before exposure.[16]- Freeze tissue as rapidly as possible after dissection. |
| Inconsistent Results | - Variability in section thickness- Inconsistent incubation times/temperatures | - Maintain a consistent section thickness.- Standardize all incubation parameters precisely. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the autoradiographic localization of NK1 receptors using the selective ligand [Sar9]SP. By carefully following these steps and including the appropriate controls, researchers can generate high-quality, quantitative data on the distribution of NK1 receptors in various tissues. This information is invaluable for advancing our understanding of the role of the Substance P/NK1 receptor system in health and disease and for the development of novel therapeutics targeting this important pathway.
References
- Quantitative receptor autoradiography.Nihon Yakurigaku Zasshi.
- Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System.PMC.
- Quantitative Receptor Autoradiography in the Human Brain. Methodical Aspects.PubMed.
- Quantit
- Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System.Neurology Journal | Neuromedicine.
- Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorpor
- Autoradiography: Detection and Analysis of Radioactive Entities.
- [Sar9,Met(O2)11]-Substance P.BOC Sciences.
- [Sar9, Met(O2)11]-Substance P.Molecular Depot.
- [Sar9,Met(O2)11]-Substance P.Tocris Bioscience.
- MedChemExpress [Sar9,Met(O2)11]-Substance P 5 mg | Buy Online.Fisher Scientific.
- [Sar-9, Met(O2)-11]-Substance P.Santa Cruz Biotechnology.
- Substance P and the Neurokinin-1 Receptor: The New CRF.
- Receptor Autoradiography Assay.Gifford Bioscience.
- In vitro labeling receptor autoradiography: loss of label during ethanol dehydration and prepar
- Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists.PubMed.
- Imaging substance P receptors (NK1) in the living human brain using positron emission tomography.PubMed.
- The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy.PMC.
- High-affinity substance P binding sites of neurokinin-1 receptor type autoradiographically associated with vascular sinuses and high endothelial venules of human lymphoid tissues.PubMed.
- In vitro autoradiography.PubMed.
- NK-1 tachykinin receptor in rat and guinea pig brains: pharmacological and autoradiographical evidence for a species difference.PubMed.
- Neurobiology of substance P and the NK1 receptor.PubMed.
- Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99mTc and 177Lu as Potential Receptor Radiopharmaceuticals.PubMed.
- Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors: Specific Protocol for M1 Muscarinic Receptors Labeling.Springer.
- Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation fe
- Receptor Autoradiography Protocol for the Localized Visualiz
- Medicine of the week: NK1 receptor antagonists.YouTube.
Sources
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Quantitative receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative receptor autoradiography in the human brain. Methodical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of autoradiograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors: Specific Protocol for M1 Muscarinic Receptors Labeling | Springer Nature Experiments [experiments.springernature.com]
- 12. MedChemExpress [Sar9,Met(O2)11]-Substance P 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 13. [Sar-9, Met(O2)-11]-Substance P | CAS 110880-55-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. moleculardepot.com [moleculardepot.com]
- 15. In vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-affinity substance P binding sites of neurokinin-1 receptor type autoradiographically associated with vascular sinuses and high endothelial venules of human lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Intrathecal Injection Protocols for [Sar9]Substance P in Pain Models
This Application Note and Protocol guide is designed for researchers investigating spinal nociceptive processing using the selective NK1 receptor agonist [Sar9]Substance P.
Introduction & Mechanistic Rationale
Substance P (SP) is a primary undecapeptide neurotransmitter involved in the transmission of nociceptive signals from primary afferent fibers to second-order neurons in the dorsal horn of the spinal cord.[1][2] However, native SP is rapidly degraded in vivo by cell-surface peptidases (e.g., neutral endopeptidase), limiting its utility in reproducible behavioral assays.
[Sar9]Substance P ([Sar9]SP) is a metabolically stable analog of Substance P. The substitution of Sarcosine (N-methylglycine) at position 9 confers high selectivity for the Neurokinin-1 (NK1) receptor and resistance to enzymatic degradation.
Mechanistic Pathway
Upon intrathecal administration, [Sar9]SP binds to postsynaptic NK1 receptors on lamina I/II dorsal horn neurons. This triggers a Gq-protein coupled cascade, leading to intracellular calcium mobilization and the activation of MAPK pathways (ERK/p38), resulting in central sensitization and characteristic nociceptive behaviors (caudal biting/scratching).
Figure 1: Signal transduction pathway activated by [Sar9]Substance P in dorsal horn neurons.
Reagent Preparation & Handling
Compound: [Sar9,Met(O2)11]-Substance P or [Sar9]Substance P Molecular Weight: ~1361.6 g/mol (varies slightly by salt form) Solubility: Soluble in water/saline.
Preparation Protocol
-
Stock Solution (1 mM): Dissolve lyophilized peptide in sterile, endotoxin-free distilled water. Aliquot into 10-20 µL volumes and store at -80°C . Avoid repeated freeze-thaw cycles.[3][4][5][6]
-
Working Solution: On the day of the experiment, dilute the stock solution with sterile 0.9% saline .
-
Note: Keep solutions on ice during the experiment.
-
-
Vehicle Control: Sterile 0.9% saline (must be matched for pH and temperature).
Dosage Guidelines
Doses are species-dependent. [Sar9]SP is more potent than native SP due to stability.
| Species | Route | Injection Vol.[4][7] | Typical Dose Range |
| Mouse | Intrathecal (i.t.) | 5 µL | 0.1 – 1.0 nmol (approx. 135 ng – 1.35 µg) |
| Rat | Intrathecal (i.t.) | 10 – 20 µL | 0.5 – 5.0 nmol |
Intrathecal Injection Protocols[8][9][10][11][12][13][14][15][16][17][18]
A. Mouse Protocol (Hylden & Wilcox Method)
This percutaneous method allows for direct spinal delivery without laminectomy, minimizing surgical trauma.
Equipment:
-
Hamilton Syringe (10 µL or 25 µL)
-
30-gauge disposable needle (0.5 inch)
-
Restraint device (or manual restraint)
Step-by-Step Workflow:
-
Restraint: Firmly grip the mouse by the iliac crests (hips) to immobilize the hindquarters. The pelvic girdle must be stabilized.
-
Landmark Identification: Palpate the highest point of the iliac crests. The L5-L6 intervertebral space lies immediately caudal to the line connecting the iliac crests.
-
Insertion:
-
Hold the syringe at a 15-20° angle to the vertebral column.
-
Insert the 30G needle into the L5-L6 interspace.[8]
-
Critical Check: A sudden, reflexive lateral tail flick indicates successful entry into the subarachnoid space (stimulation of cauda equina roots).
-
-
Injection: Slowly inject the volume (5 µL) over 5-10 seconds.
-
Withdrawal: Rotate the needle slightly and withdraw slowly to prevent backflow.
-
Observation: Immediately place the animal in the observation chamber.
B. Rat Protocol (Percutaneous)
For acute screening in rats, a similar percutaneous approach is used, though chronic catheterization (PE-10 tubing) is preferred for repeated dosing.
-
Anesthesia: Light anesthesia (Isoflurane 2-3%) is recommended for rats to ensure stability, though skilled handlers can perform this on awake rats.
-
Insertion: Use a 25G or 27G needle.
-
Volume: 10 µL drug + 10 µL saline flush (if using catheter) or 10-20 µL direct bolus.
Behavioral Assessment: The "Caudal" Syndrome
Intrathecal [Sar9]SP induces a distinct, stereotyped behavioral response known as the "caudally directed biting and scratching" (CBS) syndrome.
Observation Period: 0 – 20 minutes post-injection. Scoring Metrics:
| Behavior | Definition |
| Scratching | Rapid hindlimb scratching directed at the flank or lower back. |
| Biting/Licking | Biting or licking of the tail, hind paws, or perineal area. |
| Quantification | Cumulative Duration (sec) of behaviors in 5-min bins OR Total Number of Bouts . |
Experimental Workflow Diagram:
Figure 2: Experimental workflow for acute intrathecal injection and behavioral scoring.
Troubleshooting & Validation
-
Lack of Tail Flick: If the tail flick is not observed upon needle insertion, do not inject. You are likely hitting bone or are subcutaneous. Reposition the needle.[9][10][11]
-
Motor Impairment: High doses (>10 nmol) or incorrect injection (intramedullary) can cause flaccid paralysis. If hindlimb paralysis occurs, exclude the animal.
-
Specificity Control: To confirm NK1 specificity, pretreat a cohort with a selective NK1 antagonist (e.g., SR140333 or L-733,060 ) 15-30 minutes prior to [Sar9]SP. The behavior should be significantly attenuated.
References
-
Hylden JL, Wilcox GL. (1980).[12] Intrathecal morphine in mice: a new technique.[8][12] European Journal of Pharmacology, 67(2-3), 313-316.[8][12]
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Gamse R, Saria A. (1986).[13] Nociceptive behavior after intrathecal injections of substance P, neurokinin A and calcitonin gene-related peptide in mice.[14][13] Neuroscience Letters, 70(1), 143-147.[13]
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Takahashi K, et al. (1987).[15] Behavioural characterization of substance P-induced nociceptive response in mice. Neuropharmacology, 26(9), 1289-1293.[15]
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Fairbanks CA. (2003). Spinal delivery of analgesics in experimental models of pain and analgesia. Advanced Drug Delivery Reviews, 55(8), 1007-1041.
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MedChemExpress. [Sar9,Met(O2)11]-Substance P Product Information & Solubility.
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Investigating the Role of [Sar9]-Substance P in Locomotor and Grooming Behaviors: A Methodological Guide
< APPLICATION NOTE & PROTOCOL
For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: The Significance of Substance P and its Analogs in Neurobehavioral Research
Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a critical modulator of neuronal signaling in both the central and peripheral nervous systems.[1] Its high-affinity binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, initiates a cascade of intracellular events that influence a wide array of physiological and behavioral processes.[2] These include pain perception, inflammation, and the regulation of stress and emotional responses.[3][4] Given its widespread distribution in brain regions integral to emotion and stress, such as the amygdala, hypothalamus, and periaqueductal gray, the SP-NK1R system has emerged as a key target for understanding and potentially treating mood and anxiety disorders.[3][5]
[Sar9]-Substance P is a synthetic analog of Substance P, characterized by the substitution of L-leucine with sarcosine at position 9. This modification confers resistance to degradation by peptidases, resulting in a more stable and potent agonist of the NK1 receptor. This enhanced stability makes [Sar9]-Substance P an invaluable tool for researchers seeking to elucidate the sustained effects of NK1R activation on complex behaviors.
This guide provides a comprehensive overview of the methodologies required to investigate the effects of centrally administered [Sar9]-Substance P on two key behavioral domains in rodents: locomotor activity and grooming. These behaviors are well-established indices of arousal, anxiety, and repetitive behaviors, making them highly relevant for preclinical models of neuropsychiatric disorders.[6][7] We will delve into the underlying neurobiology, provide detailed, step-by-step protocols for intracerebroventricular (ICV) administration and behavioral assessment, and offer insights into data analysis and interpretation.
Underlying Neurobiology: The SP-NK1R Signaling Cascade
Activation of the NK1R by Substance P or its analogs triggers a canonical signaling pathway that is fundamental to its excitatory effects on neurons. The binding of the ligand induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 G-protein.[2] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of various ion channels and potentiation of other neurotransmitter systems, such as the NMDA receptor system, contributing to increased neuronal excitability and firing rates.[8] It is this fundamental mechanism that is thought to underlie the behavioral changes observed following central administration of SP agonists.
Caption: Substance P/NK1R signaling pathway.
Experimental Workflow: From Administration to Analysis
A well-controlled and systematically executed experimental workflow is paramount to obtaining reliable and reproducible data. The following diagram outlines the key stages of an experiment designed to assess the behavioral effects of [Sar9]-Substance P.
Caption: Experimental workflow for behavioral analysis.
Detailed Protocols
Protocol 1: Intracerebroventricular (ICV) Injection
Central administration of [Sar9]-Substance P is necessary to bypass the blood-brain barrier and directly target central NK1 receptors. The following protocol describes a free-hand ICV injection technique in mice, which is a rapid and effective method that minimizes the need for stereotaxic surgery for acute studies.[9][10] For chronic studies, surgical implantation of a guide cannula is recommended.
Materials:
-
[Sar9]-Substance P
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
-
Betadine solution
-
Sterile cotton swabs
-
Heating pad
Procedure:
-
Preparation of [Sar9]-Substance P: Dissolve [Sar9]-Substance P in sterile saline to the desired concentration. A typical dose range for locomotor activation is 1-10 µg per mouse. Ensure the solution is thoroughly mixed and stored on ice until use.
-
Animal Anesthesia: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the anesthetized mouse on a heating pad to maintain body temperature. Shave the fur from the top of the head and disinfect the area with alternating scrubs of 70% ethanol and betadine.
-
Injection Site Identification: Locate the bregma, the intersection of the sagittal and coronal sutures. The injection site for the lateral ventricle is approximately 1 mm posterior to bregma, 1.5 mm lateral to the sagittal suture, and 2 mm deep from the skull surface.[11]
-
Injection: Carefully insert the Hamilton syringe needle perpendicularly through the skull at the identified coordinates. Slowly inject the desired volume (typically 1-5 µL) over a period of 1-2 minutes.[11]
-
Post-Injection: Leave the needle in place for an additional minute to allow for diffusion and prevent backflow. Slowly withdraw the needle.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Place the mouse in a clean, warm cage.
Protocol 2: Open Field Test for Locomotor Activity
The open field test is a widely used assay to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[12][13]
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking software (e.g., EthoVision XT, ANY-maze) or photobeam-based activity monitoring system.[14]
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.[15]
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity for a predetermined period, typically 15-30 minutes. The video tracking system will automatically record various parameters.[16]
-
Arena Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Data Parameters to Analyze:
| Parameter | Description | Behavioral Interpretation |
| Total Distance Traveled | The total distance the animal moves during the test session. | A primary measure of overall locomotor activity.[17] |
| Time Spent in Center | The amount of time the animal spends in the central zone of the arena. | An index of anxiety-like behavior; less time in the center suggests higher anxiety (thigmotaxis).[18] |
| Rearing Frequency | The number of times the animal stands on its hind legs. | A measure of exploratory behavior and arousal.[18] |
| Velocity | The average speed of the animal's movement. | Complements the total distance traveled to provide a more detailed picture of activity levels. |
Protocol 3: Analysis of Grooming Behavior
Grooming is an innate and complex behavior in rodents that can be indicative of stress, anxiety, and repetitive behavior disorders.[6][19] Substance P has been shown to elicit grooming and scratching behaviors.[20]
Materials:
-
Observation chamber (can be the open field arena or a standard mouse cage).
-
Video recording equipment.
-
Behavioral scoring software or manual scoring checklist.
Procedure:
-
Habituation: Acclimate the animal to the observation chamber.
-
Test Initiation: Following the open field test or in a separate session, begin video recording the animal.
-
Data Collection: Record the animal's behavior for a defined period (e.g., 10-15 minutes).
-
Manual or Automated Scoring: Score the duration and frequency of grooming bouts. Grooming in mice often follows a specific cephalo-caudal pattern (from head to tail).[21][22] Note any disruptions to this sequence as this can be indicative of abnormal repetitive behavior.[23]
Data Parameters to Analyze:
| Parameter | Description | Behavioral Interpretation |
| Total Grooming Duration | The total amount of time the animal spends engaged in any grooming activity. | An overall measure of grooming behavior.[24] |
| Grooming Bout Frequency | The number of distinct grooming episodes. | Provides information on the initiation of grooming behavior. |
| Syntactic Chain Analysis | Analysis of the sequence of grooming actions (e.g., paw licking, face washing, body licking). | Deviations from the typical cephalo-caudal sequence can indicate pathological or stress-induced repetitive behaviors.[23] |
Data Interpretation and Considerations
When interpreting the results of these experiments, it is crucial to consider the dose-response relationship of [Sar9]-Substance P. Higher doses may induce a biphasic effect on locomotion, with an initial hyperactive phase followed by a period of hypoactivity. It is also important to include appropriate control groups, including a vehicle-injected group, to ensure that the observed effects are due to the compound and not the injection procedure itself.
The interplay between locomotor activity and grooming should also be carefully considered. An increase in grooming may occur at the expense of locomotor activity, and vice versa. Therefore, a comprehensive analysis of both behaviors is necessary for a complete understanding of the effects of [Sar9]-Substance P.
Conclusion
The methodologies outlined in this guide provide a robust framework for investigating the role of [Sar9]-Substance P in modulating locomotor and grooming behaviors. By combining precise central administration with detailed behavioral analysis, researchers can gain valuable insights into the neurobiological mechanisms underlying these complex behaviors. This knowledge is essential for advancing our understanding of the SP-NK1R system and its potential as a therapeutic target for a range of neuropsychiatric disorders.
References
-
Borsini, F., Lecci, A., & Meli, A. (1988). Pharmacological studies of grooming and scratching behavior elicited by spinal substance P and excitatory amino acids. Annals of the New York Academy of Sciences, 525, 228-236. [Link]
- Ebner, K., & Singewald, N. (2006). The role of substance P in stress and anxiety. Amino acids, 31(3), 251-272.
- Herpfer, I., & Lieb, K. (2005). Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS drugs, 19(4), 275-293.
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Kalueff, A. V., & Tuohimaa, P. (2005). The grooming analysis algorithm discriminates between different levels of anxiety in rats: potential utility for neurobehavioural stress research. Journal of neuroscience methods, 143(2), 167-177. [Link]
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Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. The Journal of clinical psychiatry, 63 Suppl 11, 6-10. [Link]
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Naranjo, J. R., & Del Rio, J. (1984). Locomotor activation induced in rodent by substance P and analogues. Blockade of the effect of substance P by met-enkephalin antiserum. Neuropharmacology, 23(10), 1167-1171. [Link]
- Otsuka, M., & Yoshioka, K. (1993). Neurotransmitter functions of mammalian tachykinins. Physiological reviews, 73(2), 229-308.
- Severini, C., Improta, G., Falconieri-Erspamer, G., Salvadori, S., & Erspamer, V. (2002). The tachykinin peptide family. Pharmacological reviews, 54(2), 285-322.
- Spruijt, B. M., & Gispen, W. H. (1983). ACTH and grooming behaviour in the rat. In Endorphins and Behaviour (pp. 118-136). Springer, Dordrecht.
-
Stanford University. (n.d.). Grooming | Mouse Behavior Ethogram. Stanford Medicine. [Link]
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StatPearls. (2023). Biochemistry, Substance P. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK53 Substance P/]([Link] Substance P/)
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Stecca, C., et al. (2020). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. [Link]
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Unger, E. K., Burke, K. J., Jr, Yang, C. F., Bender, K. J., Fuller, P. M., & Shah, N. M. (2015). Medial amygdalar aromatase neurons regulate aggression in both sexes. Cell reports, 10(4), 453–462. [Link]
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Wikipedia. (2023, December 1). Open field (animal test). In Wikipedia. [Link]
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Wikipedia. (2024, January 21). Substance P. In Wikipedia. [Link]
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Z. H. Xin, et al. (2024). Substance P in the medial amygdala regulates aggressive behaviors in male mice. PNAS, 121 (18) e2315869121. [Link]
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JoVE. (2024). Free-Hand Intracerebroventricular Injections in Mice. Journal of Visualized Experiments. [Link]
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Psychiatrist.com. (2002). Neurobiology of Substance P and the NK1 Receptor. [Link]
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Eco-Vector Journals Portal. (2024). Analyses of Rodent Grooming and its Behavioral Microstructure in Modern Neurobiological Studies. [Link]
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JoVE. (2014). Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction. Journal of Visualized Experiments. [Link]
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PubMed. (2024). Free-Hand Intracerebroventricular Injections in Mice. [Link]
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ResearchGate. (n.d.). Experiment 1. (A) Locomotor activity for 15 min (means Æ S.E.M.) of... [Link]
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PMC. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. [Link]
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PubMed. (1988). Pharmacological studies of grooming and scratching behavior elicited by spinal substance P and excitatory amino acids. [Link]
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News-Medical. (2025). What is the locomotor activity test used for in behavioral studies?. [Link]
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ResearchGate. (n.d.). Substance P activation of NK1 receptors modulates several signaling... [Link]
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PubMed. (2009). The involvement of substance P in the induction of aggressive behavior. [Link]
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MDPI. (2023). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. [Link]
-
PMC. (2009). Repetitive Self-Grooming Behavior in the BTBR Mouse Model of Autism is Blocked by the mGluR5 Antagonist MPEP. [Link]
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Application Notes and Protocols: Synthesis of [Sar9]Substance P Conjugated Toxins for Neuron Ablation
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Targeted Neuronal Ablation
The selective elimination of specific neuronal populations is a powerful technique for dissecting neural circuits and developing novel therapeutic strategies for neurological disorders. This is achieved through the use of targeted toxins, which are molecules engineered to specifically bind to and eliminate cells expressing a particular surface receptor. This application note details the synthesis and application of a potent and selective neuron-ablating agent: [Sar9]Substance P conjugated to the ribosome-inactivating protein, saporin.
Substance P (SP) is a neuropeptide that plays a crucial role in pain transmission and neuroinflammation.[1][2][3] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor expressed on the surface of specific neurons.[1] Upon binding, the SP-NK1R complex is rapidly internalized into the cell.[1][4][5][6][7] This internalization mechanism provides an elegant pathway for delivering a cytotoxic payload directly into target neurons.
[Sar9]Substance P is a synthetic analog of Substance P that acts as a potent and selective agonist for the NK1R.[8][9] Another stable analog, [Sar9,Met(O2)11]-Substance P, has also been developed to resist degradation by tissue proteases, allowing for greater diffusion from the injection site.[10][11]
Saporin is a highly potent ribosome-inactivating protein (RIP) isolated from the soapwort plant, Saponaria officinalis.[12][13][14][15] It functions by cleaving a specific adenine residue in the 28S rRNA, leading to an irreversible halt in protein synthesis and subsequent cell death.[12][13] Crucially, saporin lacks a cell-binding domain and therefore cannot enter cells on its own, making it an ideal cytotoxic agent for targeted delivery.[12][15][16]
By conjugating [Sar9]Substance P to saporin, we create a chimeric molecule, [Sar9]SP-saporin, that selectively targets and eliminates NK1R-expressing neurons.[17][18] This approach has been successfully used to ablate specific neuronal populations in the spinal cord and brain to study their roles in pain, epilepsy, and other neurological processes.[2][14][19][20]
Mechanism of Action: A Step-by-Step Visualization
The selective cytotoxicity of [Sar9]SP-saporin is a multi-step process that leverages the natural biology of the NK1R.
Figure 1. Mechanism of [Sar9]SP-saporin induced neuron ablation.
Experimental Protocols
Part 1: Synthesis and Purification of [Sar9]SP-Saporin Conjugate
This protocol describes the chemical conjugation of [Sar9]Substance P to saporin using a thiol-maleimide crosslinking strategy.[21]
Materials and Reagents:
-
[Sar9]Substance P with a C-terminal cysteine residue
-
Saporin
-
Maleimide-activated saporin
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0-7.5, with 1 mM EDTA)
-
Dimethylformamide (DMF)[22]
-
Size-Exclusion Chromatography (SEC) column
-
High-Performance Liquid Chromatography (HPLC) system[23][24][25]
-
Lyophilizer
Protocol:
-
Peptide Solubilization: Dissolve the [Sar9]Substance P-cysteine peptide in a minimal amount of DMF.[22]
-
Conjugation Reaction:
-
Slowly add the solubilized peptide to the maleimide-activated saporin solution in conjugation buffer, with gentle stirring.[26] A molar ratio of 5-10 moles of peptide per mole of saporin is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Characterization and Storage:
Figure 2. Workflow for the synthesis and purification of [Sar9]SP-saporin.
Part 2: In Vitro Validation of [Sar9]SP-Saporin Cytotoxicity
This protocol outlines the steps to confirm the selective cytotoxicity of the synthesized conjugate on NK1R-expressing cells.
Materials and Reagents:
-
NK1R-expressing cell line (e.g., transfected HEK293 cells, certain neuroblastoma cell lines)
-
Control cell line (lacking NK1R expression)
-
Cell culture medium and supplements
-
[Sar9]SP-saporin conjugate
-
Saporin (unconjugated)
-
[Sar9]Substance P (unconjugated)
-
Cell viability assay kit (e.g., MTT, XTT, or ATP-based assay)[30][31][32]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Plating: Seed both NK1R-expressing and control cells into 96-well plates at an appropriate density and allow them to adhere overnight.[30]
-
Treatment:
-
Prepare serial dilutions of the [Sar9]SP-saporin conjugate, unconjugated saporin, and unconjugated [Sar9]Substance P.
-
Treat the cells with the different concentrations of the compounds. Include untreated cells as a negative control.
-
-
Incubation: Incubate the plates for 48-72 hours to allow for toxin internalization and induction of cell death.
-
Cell Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for the [Sar9]SP-saporin conjugate in the NK1R-expressing cells.
-
Expected Results:
| Treatment Group | NK1R-Expressing Cells (% Viability) | Control Cells (% Viability) |
| Untreated Control | 100% | 100% |
| [Sar9]SP-saporin (10 nM) | 15% | 95% |
| Saporin alone (10 nM) | 98% | 97% |
| [Sar9]Substance P alone (10 nM) | 99% | 101% |
Table 1. Representative data from an in vitro cytotoxicity assay.
Part 3: In Vivo Application for Targeted Neuron Ablation
This section provides a general framework for the in vivo use of [Sar9]SP-saporin. Specific parameters will need to be optimized for the animal model and research question.
Materials and Reagents:
-
[Sar9]SP-saporin conjugate
-
Saporin (unconjugated, as a control)
-
Vehicle (e.g., sterile saline)
-
Animal model (e.g., rats, mice)
-
Stereotaxic apparatus (for brain injections)
-
Intrathecal or intracerebroventricular injection equipment
-
Immunohistochemistry reagents for NK1R and neuronal markers
Protocol:
-
Animal Preparation and Anesthesia: Anesthetize the animals according to approved institutional protocols.
-
Stereotaxic Injection:
-
Post-operative Care and Observation: Provide appropriate post-operative care and monitor the animals for any behavioral changes.
-
Histological Analysis:
-
After a predetermined time point (e.g., 1-2 weeks), perfuse the animals and collect the relevant neural tissue.
-
Perform immunohistochemistry to assess the extent of neuronal ablation. Stain for NK1R and other relevant neuronal markers to confirm the selectivity of the lesion.
-
Figure 3. General workflow for in vivo neuron ablation using [Sar9]SP-saporin.
Conclusion
The targeted ablation of neurons using [Sar9]Substance P-saporin conjugates is a highly specific and effective method for functional studies of the nervous system. The protocols outlined in this application note provide a comprehensive guide for the synthesis, in vitro validation, and in vivo application of these powerful research tools. Careful execution of these protocols will enable researchers to precisely investigate the roles of NK1R-expressing neurons in health and disease.
References
-
Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors. Journal of Neuroscience. [Link]
-
[Sar9] Substance P. AdooQ Bioscience. [Link]
-
Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation. The Journal of Cell Biology. [Link]
-
TGF-β regulates T-cell neurokinin-1 receptor internalization and function. Proceedings of the National Academy of Sciences. [Link]
-
Insights into the mechanism of cell death induced by saporin delivered into cancer cells by an antibody fusion protein targeting the transferrin receptor 1. Investigational New Drugs. [Link]
-
Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells. American Journal of Physiology-Cell Physiology. [Link]
-
Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal. [Link]
-
Saporin from Saponaria officinalis as a Tool for Experimental Research, Modeling, and Therapy in Neuroscience. Toxins. [Link]
-
Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom. Toxins. [Link]
-
Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin. Brain Research. [Link]
-
Targeted hippocampal GABA neuron ablation by Stable Substance P-saporin causes hippocampal sclerosis and chronic epilepsy in rats. Epilepsia. [Link]
-
Destruction of neurokinin-1 receptor expressing cells in vitro and in vivo using substance P-saporin in rats. Brain Research. [Link]
-
An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Current Protocols in Protein Science. [Link]
-
Strategies to Improve the Clinical Utility of Saporin-Based Targeted Toxins. Toxins. [Link]
-
Inhibition of hyperalgesia by ablation of lamina I spinal neurons expressing the substance P receptor. Science. [Link]
-
Substance P–saporin lesion of neurons with NK1 receptors in one chemoreceptor site in rats decreases ventilation and chemosensitivity. The Journal of Physiology. [Link]
-
Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. The Protein Protocols Handbook. [Link]
-
[Sar9] Substance P. MedChemExpress. [Link]
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Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus. Methods in Molecular Biology. [Link]
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Protein Purification by HPLC. Sino Biological. [Link]
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Peptide Protein Conjugation. Protocol Online. [Link]
-
Cell Viability Assays. Creative Bioarray. [Link]
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Protein Conjugates / Immunogenic Peptides. JPT Peptide Technologies. [Link]
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protein purification by hplc: a high-precision technique in biochemistry. LinkedIn. [Link]
-
"Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. YouTube. [Link]
-
Development and Characterization of a Novel Peptide-Drug Conjugate with DM1 for Treatment of FGFR2-Positive Tumors. Biomedicines. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. SLAS Discovery. [Link]
-
High-Efficiency Protein Purification by HPLC. Phenomenex. [Link]
-
Sensitization of spinal cord nociceptive neurons with a conjugate of substance P and cholera toxin. Molecular Pain. [Link]
-
Synthesis and Characterization of Dextran−Peptide−Methotrexate Conjugates for Tumor Targeting via Mediation by Matrix Metalloproteinase II and Matrix Metalloproteinase IX. Bioconjugate Chemistry. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Characterization of Peptide Toxin Structure and Function. Creative Biostructure. [Link]
-
[Sar9,Met(O2)11]-Substance P. MedChemExpress. [Link]
-
Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Pharmaceuticals. [Link]
-
Saporin as a Commercial Reagent. MDPI. [Link]
-
Substance P targets sympathetic control neurons in the paraventricular nucleus. Hypertension. [Link]
-
Synthesis of saporin–antibody conjugates for targeting EpCAM positive tumour cells. IET Nanobiotechnology. [Link]
-
Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. International Journal of Molecular Sciences. [Link]
-
Anti-nociceptive effects of selectively destroying substance P receptor-expressing dorsal horn neurons using [Sar9,Met(O2)11]-substance P-saporin: behavioral and anatomical analyses. Neuroscience. [Link]
-
Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom. MDPI. [Link]14/3/188/htm)
Sources
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 2. Inhibition of hyperalgesia by ablation of lamina I spinal neurons expressing the substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neurokinin 1 Receptor Internalization in Spinal Cord Slices Induced by Dorsal Root Stimulation Is Mediated by NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β regulates T-cell neurokinin-1 receptor internalization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. atsbio.com [atsbio.com]
- 12. atsbio.com [atsbio.com]
- 13. Insights into the mechanism of cell death induced by saporin delivered into cancer cells by an antibody fusion protein targeting the transferrin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom | MDPI [mdpi.com]
- 17. Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11 substance P-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Destruction of neurokinin-1 receptor expressing cells in vitro and in vivo using substance P-saporin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted hippocampal GABA neuron ablation by Stable Substance P-saporin causes hippocampal sclerosis and chronic epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substance P–saporin lesion of neurons with NK1 receptors in one chemoreceptor site in rats decreases ventilation and chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jpt.com [jpt.com]
- 22. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sinobiological.com [sinobiological.com]
- 24. ibri.org.in [ibri.org.in]
- 25. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 26. youtube.com [youtube.com]
- 27. hplc.eu [hplc.eu]
- 28. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 29. Synthesis of saporin–antibody conjugates for targeting EpCAM positive tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. atsbio.com [atsbio.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting & Optimization
Troubleshooting [Sar9]Substance P precipitation in physiological saline
Technical Support Center: [Sar9]Substance P
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for [Sar9]Substance P. As Senior Application Scientists, we understand that unexpected precipitation of a critical reagent like [Sar9]Substance P in physiological saline can be a significant roadblock in your research. This guide is designed to provide you with not only step-by-step solutions but also the underlying scientific principles to help you troubleshoot and, more importantly, prevent these issues from occurring.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my lyophilized [Sar9]Substance P directly in physiological saline (0.9% NaCl), and now I see a precipitate. Why did this happen?
A1: This is a common issue that stems from the complex interplay between the peptide's properties and the high ionic strength of the saline solution.
The precipitation of [Sar9]Substance P in physiological saline is primarily due to a phenomenon known as "salting out," combined with the peptide's intrinsic physicochemical properties.[1][2]
-
The "Salting Out" Effect: Physiological saline is a solution with high ionic strength (approximately 154 mM NaCl). At such high salt concentrations, the abundant Na+ and Cl- ions compete with the peptide molecules for water molecules needed for solvation.[1][3] This effectively reduces the amount of "free" water available to keep the peptide dissolved, leading to peptide-peptide interactions, aggregation, and eventual precipitation.[2]
-
Peptide Characteristics: [Sar9]Substance P is a basic peptide, meaning it has a net positive charge at neutral pH due to its arginine (Arg) and lysine (Lys) residues.[4][5] While this charge generally aids solubility in pure water through electrostatic repulsion, the high concentration of counter-ions (Cl-) in saline can shield these charges, reducing repulsion and allowing hydrophobic and van der Waals forces to dominate, which promotes aggregation.[6]
Diagram: The Path to Precipitation
Caption: Factors leading to [Sar9]Substance P precipitation.
Q2: My solution is cloudy/has a visible precipitate. Can I still use it for my experiment?
A2: We strongly advise against using a solution with visible precipitate.
Using a cloudy or precipitated solution introduces significant and unacceptable variables into your experiment:
-
Unknown Concentration: The actual concentration of soluble, active [Sar9]Substance P is unknown, rendering any dose-response data unreliable.
-
Bioactivity of Aggregates: Peptide aggregates can have altered, unpredictable, or even cytotoxic effects that are different from the monomeric peptide.
-
Physical Obstructions: In cellular or in vivo models, particulate matter can block microcapillaries, interfere with cell culture, and cause non-specific inflammatory responses.
To ensure experimental validity and reproducibility, always start with a fresh, clear solution.[5]
Q3: What is the correct, field-proven protocol for preparing a [Sar9]Substance P solution in a physiological buffer?
A3: The key is to first create a highly concentrated stock solution in a suitable solvent before diluting it into your final physiological saline or buffer. This two-step process prevents the peptide from being exposed to high salt concentrations while it is still trying to dissolve.[7]
-
Preparation: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 15-20 minutes.[8] This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability.[7]
-
Initial Solubilization (Making the Stock):
-
Based on its basic nature, the preferred initial solvent is sterile, distilled water.[8] Many suppliers confirm that [Sar9]Substance P and its analogues are soluble in water at high concentrations (e.g., ≥50 mg/mL).[9][10]
-
If you encounter solubility issues in water alone, add a small amount of dilute acetic acid (e.g., 10% acetic acid) to the water to create a slightly acidic environment (pH 3-5).[4][7] This ensures the basic residues (Arg, Lys) are fully protonated, maximizing electrostatic repulsion and solubility.
-
Add the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Gently swirl or vortex to dissolve the peptide completely.[8] If needed, brief sonication in an ice bath can help break up aggregates.[5]
-
-
Dilution into Physiological Buffer:
-
Once you have a clear, concentrated stock solution, slowly add the stock solution dropwise into your vigorously stirring physiological saline or buffer.
-
This "slow addition with stirring" method is critical. It prevents localized high concentrations of the peptide from forming in the saline, which would immediately cause salting out.
-
-
Final Steps:
Diagram: Recommended Solubilization Workflow
Caption: Step-by-step workflow for dissolving [Sar9]Substance P.
Q4: Which initial solvent should I choose for my stock solution? What are the trade-offs?
A4: The choice of the initial solvent is critical and depends on the peptide's amino acid composition. For [Sar9]Substance P, which is a basic and relatively hydrophilic peptide, the options are straightforward.
| Solvent | Recommended For | Pros | Cons / Causality |
| Sterile Distilled H₂O | First choice for [Sar9]Substance P. [8] | Biologically compatible, introduces no confounding variables, easy to remove if lyophilization is needed. | May not be sufficient for very hydrophobic or neutral peptides. |
| Dilute Acetic Acid (e.g., 10%) | Basic peptides (like [Sar9]SP) that are stubborn in water.[7] | Lowers the pH, ensuring basic residues (Arg, Lys) are protonated (+ charge), which increases intermolecular repulsion and solubility.[4] | The final solution will be slightly acidic; must ensure this is compatible with the experimental assay. |
| DMSO | Very hydrophobic or neutral peptides.[5] | Excellent solvent for nonpolar molecules. Can be used for cell culture up to ~0.5% final concentration.[4] | Not recommended for [Sar9]SP. Can interfere with some assays and is difficult to remove. Peptides containing Met (like [Sar9]SP) are prone to oxidation in DMSO.[5] |
Q5: How should I handle and store my [Sar9]Substance P to ensure long-term stability?
A5: Proper handling and storage are essential to maintain the peptide's integrity and activity over time.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or, preferably, -80°C in a desiccated, dark environment.[4] Under these conditions, the peptide can be stable for years.
-
Peptide in Solution: Peptides are much less stable in solution.[7]
-
Aliquot: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can lead to peptide degradation and aggregation.[7]
-
Storage Temperature: Store frozen aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[10][11]
-
Avoid Contamination: Always use sterile water, buffers, and pipette tips to prevent bacterial growth, as bacteria can efficiently degrade peptides.[7]
-
By following these guidelines, you can ensure that your [Sar9]Substance P remains soluble, stable, and active for the duration of your experimental work.
References
- How to Reconstitute Lyophilized Peptides: Best Practices. (2025). Google Cloud.
- Synthetic Peptide Handling & Storage Protocol.Sigma-Aldrich.
- Best Practices for Peptide Storage and Handling.Genosphere Biotechnologies.
- How to dissolve, handle and store synthetic peptides.LifeTein®.
- Salting Out. (2023). Chemistry LibreTexts.
- Peptide Solubility Guidelines - How to solubilize a peptide.SB-PEPTIDE.
- [Sar9] Substance P | Neurokinin Receptor Agonist.MedChemExpress.
- Salt Effects on Surface Tethered Peptides in Solution.PMC - NIH.
- Salting in.Wikipedia.
- Effect of ionic strength on the solubility of myofibrillar proteins
- [Sar9,Met(O2)11]-Substance P | Tachykinin NK1 Receptor Agonist.MedChemExpress.
- [Sar9,Met(O2)11]-Substance P TFA | Tachykinin NK1 Receptor Agonist.MedChemExpress.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Salting in - Wikipedia [en.wikipedia.org]
- 3. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Stability of [Sar9]Substance P lyophilized powder at -20°C vs -80°C
Introduction
Welcome to the technical support guide for [Sar9]Substance P. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based guidance on the optimal storage and handling of lyophilized [Sar9]Substance P. Ensuring the stability and integrity of your peptide is paramount for reproducible and reliable experimental outcomes. This guide addresses common questions and provides detailed protocols to help you maintain the highest quality of your peptide stocks.
Frequently Asked Questions (FAQs)
Q1: What is the definitive recommended storage temperature for long-term stability of lyophilized [Sar9]Substance P powder?
For long-term storage (greater than 6 months), it is unequivocally recommended to store lyophilized [Sar9]Substance P at -80°C .[1][2][3] While -20°C is acceptable for shorter periods, -80°C provides the most secure conditions to minimize chemical degradation over extended durations, ensuring the peptide's structural integrity and biological activity for years.[3][4][5]
Q2: Why is -80°C significantly better than -20°C for long-term storage?
The superiority of -80°C storage lies in its ability to drastically reduce the kinetic energy of molecules, thereby arresting all chemical and physical degradation processes. Even in a lyophilized state, residual moisture and atmospheric oxygen can contribute to slow degradation over time.[1][6]
-
Chemical Degradation: At -20°C, some chemical reactions, albeit slow, can still occur. Lowering the temperature to -80°C effectively halts these processes, including hydrolysis and deamidation of sensitive residues like Gln.[7][8]
-
Oxidation: The Substance P sequence contains a C-terminal Methionine (Met) residue, which is highly susceptible to oxidation, converting it to methionine sulfoxide.[9][10][11] This modification can alter the peptide's conformation and biological activity.[11][12] Storing at -80°C significantly minimizes the rate of oxidation compared to -20°C.[2][3][8]
-
Physical Stability: Ultra-low temperatures maintain the amorphous solid state of the lyophilized cake, preventing structural changes that could impact solubility and activity upon reconstitution.
A product data sheet for [Sar9]Substance P specifies that the powder is stable for 2 years at -80°C, compared to only 1 year at -20°C, directly quantifying the benefit of the lower temperature.[4]
Q3: Can I store my lyophilized [Sar9]Substance P at -20°C?
Yes, storage at -20°C is acceptable for short- to medium-term use (up to one year) .[4][9][13] Most suppliers recommend -20°C as a standard storage temperature for lyophilized peptides, and under these conditions, most peptides remain stable for several years.[7][9] However, for peptides like Substance P containing oxidation-prone residues, -80°C is the preferred choice for any storage duration beyond a few months to maximize shelf-life and experimental consistency.[2][3][6]
Q4: What is the impact of the Sarcosine substitution at position 9 on stability?
The substitution of Glycine with Sarcosine (Sar), which is N-methylated glycine, at position 9 primarily enhances the peptide's stability against enzymatic degradation by proteases. This modification makes the peptide bond more resistant to cleavage, prolonging its half-life in biological systems. However, it does not inherently prevent chemical degradation pathways like oxidation of the C-terminal methionine.[10] Therefore, the storage recommendations remain stringent despite this stabilizing substitution.
Q5: What are the critical handling procedures for lyophilized peptide powder to ensure stability?
Proper handling is as crucial as correct storage temperature. Peptides are often hygroscopic (readily absorb moisture from the air) and sensitive to light and oxygen.[1][6][7]
-
Equilibrate to Room Temperature: Before opening, always allow the vial to warm to room temperature in a desiccator for at least 20-30 minutes.[2][6][7] This prevents atmospheric moisture from condensing on the cold peptide powder, which would accelerate degradation.[2][7]
-
Minimize Air Exposure: Weigh the desired amount of peptide quickly in a clean, low-humidity environment.[6][9]
-
Inert Gas Overlay: For maximum stability, gently purge the vial headspace with an inert gas like dry nitrogen or argon before re-sealing.[2][7]
-
Secure Sealing: Tightly recap the vial and seal with parafilm to ensure an airtight closure.[7][9]
-
Aliquot: To avoid repeated freeze-thaw cycles and moisture introduction, it is best practice to aliquot the peptide upon first use.[9][14]
Comparative Storage Temperature Guide
| Parameter | Storage at -20°C | Storage at -80°C | Rationale & Justification |
| Recommended Duration | Up to 1 year[4][5] | > 2 years[3][4] | Dramatically reduced rates of all chemical degradation pathways at -80°C provide superior long-term stability. |
| Risk of Methionine Oxidation | Low, but non-zero over time | Negligible | Oxidation is a primary degradation route for Substance P.[10][15] The ultra-low temperature at -80°C effectively halts this process. |
| Risk of Hydrolysis/Deamidation | Minimal | Virtually zero | Although lyophilized, residual moisture can facilitate slow hydrolysis. -80°C provides better protection.[1][8] |
| Best Use Case | Short- to medium-term experiments (<12 months) | Long-term archival storage, high-value experiments, establishing primary reference standards. | Use -80°C to guarantee the highest possible peptide integrity for critical applications. |
Troubleshooting Guide
Problem: Reduced or inconsistent activity in my bioassay.
-
Potential Cause: Peptide degradation due to improper storage or handling. Oxidation of the C-terminal Methionine is a likely culprit.[12]
-
Solution:
-
Verify Storage: Confirm that the peptide has been stored consistently at -80°C (or -20°C for a limited time) and protected from light.[1]
-
Review Handling: Ensure that proper handling procedures were followed, especially equilibrating the vial to room temperature in a desiccator before opening.[6][7]
-
Purity Analysis: Perform an analytical HPLC or LC-MS analysis on the peptide stock to check for the presence of degradation products (e.g., a peak corresponding to the +16 Da mass shift of methionine sulfoxide).[16]
-
Use a Fresh Aliquot: If available, use a new, unopened aliquot of the peptide for comparison.
-
Problem: The lyophilized powder appears clumpy or has changed color.
-
Potential Cause: Moisture absorption. This indicates that the vial may not have been sealed properly or was opened while still cold.[6][9]
-
Solution: While the peptide may still be usable for non-critical applications, its effective concentration is compromised. It is highly recommended to perform a purity analysis via HPLC before use. For critical experiments, it is safest to discard the compromised vial and use a new one.
Experimental Protocol: Validating Long-Term Stability
This protocol provides a framework for researchers to conduct their own comparative stability study of [Sar9]Substance P.
Objective: To determine the relative stability of lyophilized [Sar9]Substance P when stored at -20°C versus -80°C over a 12-month period.
Methodology: High-Performance Liquid Chromatography (HPLC) to assess peptide purity.
Materials:
-
Lyophilized [Sar9]Substance P (sufficient quantity for ~15-20 aliquots)
-
Cryovials or HPLC vials with airtight caps
-
HPLC system with UV detector (detection at ~214 nm)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile
-
Precision balance, desiccator, inert gas (argon or nitrogen)
Workflow Diagram: Stability Study
Caption: Experimental workflow for the comparative stability study.
Step-by-Step Procedure:
-
Initial (Time=0) Analysis:
-
Upon receiving the peptide, perform the initial handling steps described above.
-
Prepare a stock solution from one aliquot (e.g., 1 mg/mL in 0.05 M Acetic Acid).[17]
-
Immediately analyze this solution by HPLC to establish the initial purity (t=0 baseline). Record the main peak's retention time and percentage area.
-
-
Aliquoting and Storage:
-
In a controlled environment, carefully weigh equal amounts of the lyophilized powder into pre-labeled cryovials.
-
Purge each vial with inert gas, seal tightly, and wrap with parafilm.
-
Divide the aliquots into two groups: Group A to be stored at -20°C and Group B at -80°C.
-
-
Time-Point Testing:
-
At designated time points (e.g., 1, 3, 6, and 12 months), remove one vial from each storage temperature.
-
Allow the vials to equilibrate to room temperature in a desiccator.
-
Reconstitute the peptide in the exact same manner as the t=0 sample.
-
Analyze immediately by HPLC using the identical method.
-
-
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm
-
Mobile Phase: A: 0.1% Formic Acid/H₂O; B: 0.1% Formic Acid/ACN
-
Gradient: Start at 5% B, ramp to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm
-
Injection Volume: 20 µL
-
-
Data Analysis and Interpretation:
-
For each time point, compare the main peptide peak's area percentage to the t=0 baseline.
-
A significant decrease in the main peak area, accompanied by the appearance of new peaks (e.g., pre-peaks for oxidized forms), indicates degradation.
-
Plot the percentage purity over time for both storage conditions to visualize the stability profile. A steeper decline for the -20°C samples would confirm the superior stability offered by -80°C.
-
Logical Decision Diagram for Storage
Sources
- 1. jpt.com [jpt.com]
- 2. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. reactivi.ro [reactivi.ro]
- 5. creative-peptides.com [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 14. adooq.com [adooq.com]
- 15. Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substance P Peptide ≥95% (HPLC), lyophilized, Sar⁹ | Sigma-Aldrich [sigmaaldrich.com]
Minimizing adsorption of [Sar9]SP to plastic and glass surfaces
Topic: Minimizing Adsorption of [Sar9]SP to Plastic and Glass Surfaces
Executive Summary: The "Ghost" Concentration Problem
[Sar9]Substance P ([Sar9]SP) is a selective NK1 receptor agonist. Like many neuropeptides, it possesses a "sticky" dual nature: it is cationic (due to Arginine/Lysine residues) and contains hydrophobic domains (Phenylalanine/Leucine).
This leads to a critical experimental failure mode known as Surface Depletion :
-
Glass Surfaces: The positively charged peptide binds electrostatically to negatively charged silanol (Si-O⁻) groups.
-
Plastic Surfaces: Hydrophobic residues drive adsorption onto standard polystyrene or polypropylene via Van der Waals forces.
The Result: Your calculated concentration (e.g., 10 nM) may actually be 1 nM or lower in the well, shifting IC50 curves and causing non-reproducible data.
Troubleshooting Guide & FAQs
Q1: My dose-response curves for [Sar9]SP are shifting to the right (lower potency) between experiments. Why?
Diagnosis: This is the hallmark of progressive surface adsorption . If you prepare serial dilutions in standard borosilicate glass or standard polystyrene tubes without carrier proteins, you lose a percentage of the peptide at every dilution step. By the time the lowest concentration reaches the assay plate, the peptide may be entirely absent.
The Fix:
-
Switch Labware: Immediately switch to Low-Protein Binding (LoBind) polypropylene tubes for all dilution steps.
-
Buffer Chemistry: Ensure your assay buffer contains a "sacrificial" carrier protein (0.1% BSA) or a surfactant (0.05% Tween-20) to coat the surface sites before the peptide arrives.
Q2: Can I use glass vials for storage if I freeze the peptide?
Critical Warning: Avoid standard glass. Even at -20°C, adsorption can occur during the freezing and thawing transition phases. If glass is required (e.g., for solvent compatibility), it must be silanized (treated with dichlorodimethylsilane) to cap the reactive silanol groups.
Q3: Which blocking agent is better: BSA or Tween-20?
Recommendation: BSA (Bovine Serum Albumin) is generally superior for [Sar9]SP.[1]
-
Mechanism: BSA (66 kDa) acts as a large physical blocker that coats the surface more effectively than small surfactant molecules like Tween-20.
-
Protocol: Use 0.1% to 1.0% BSA in your buffer.
-
Note: If your assay is sensitive to proteins (e.g., certain mass spec applications), use 0.05% Tween-20 or 0.01% CHAPS , but validate recovery rates first.
Critical Workflows & Protocols
Protocol A: Surface Treatment (Silanization of Glassware)
Use this if you absolutely must use glass (e.g., for organic solvent stocks).
Reagents: 5% Dichlorodimethylsilane (DDS) in Toluene (e.g., Sigmacote®), Methanol, Acetone.
-
Clean: Wash glassware thoroughly with detergent, rinse with ddH₂O, and dry in an oven at 100°C.
-
Coat: Under a fume hood, immerse the internal surface of the glass in the 5% DDS solution for 15–30 minutes.
-
Rinse: Decant the silane. Rinse twice with Toluene (to remove unreacted silane) and twice with Methanol (to remove toluene).
-
Cure: Bake the glassware at 100°C for 30 minutes. The surface is now hydrophobic and "capped."
Protocol B: The "Self-Validating" Recovery Check
Before running a major screen, run this validation to ensure your plasticware is not stealing your peptide.
-
Prepare Reference: Dissolve [Sar9]SP to 1 µM in Solvent A (50% Acetonitrile/Water + 0.1% TFA). Peptides do not stick well in high organic content.
-
Prepare Test: Dilute [Sar9]SP to 10 nM in your proposed Assay Buffer (e.g., PBS + 0.1% BSA) in your proposed Plastic Plate .
-
Incubate: Let the Test plate sit for 2 hours at room temperature.
-
Analyze: Inject both the Reference (diluted immediately before injection) and the Test sample into LC-MS.
-
Calculate:
. If recovery is < 85%, your blocking strategy has failed.
Data Visualization & Decision Logic
Figure 1: Adsorption Mechanisms & Prevention Strategy
This diagram illustrates why [Sar9]SP binds to surfaces and how silanization and BSA block this interaction.
Caption: Mechanism of [Sar9]SP loss via electrostatic and hydrophobic binding, and mitigation strategies via Silanization (chemical capping) and BSA (competitive blocking).
Figure 2: Labware Selection Decision Tree
Follow this logic to select the correct material for your experiment.
Caption: Decision matrix for selecting labware based on solvent composition and permissible additives.
Comparative Data: Recovery Rates
The following table summarizes expected peptide recovery rates based on material and buffer composition (Consolidated from analytical peptide handling guidelines).
| Material Type | Buffer Condition | Expected Recovery (24h) | Risk Level |
| Standard Borosilicate Glass | PBS (pH 7.4) | < 5% | 🔴 Critical Failure |
| Standard Polypropylene | PBS (pH 7.4) | 20 - 40% | 🟠 High Risk |
| Silanized Glass | PBS (pH 7.4) | > 85% | 🟢 Safe |
| LoBind Polypropylene | PBS (pH 7.4) | > 90% | 🟢 Safe |
| Standard Plastic | PBS + 0.1% BSA | > 95% | 🟢 Optimal |
| Standard Plastic | PBS + 0.05% Tween-20 | ~ 80-90% | 🟡 Moderate |
References
-
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[5] PLOS ONE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative In Vitro Potency Analysis of NK1 Receptor Agonists: [Sar9]Substance P vs. GR-73632
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neurokinin research, the tachykinin NK1 receptor stands out as a pivotal target for understanding and potentially treating a range of physiological and pathological conditions, including pain, inflammation, and mood disorders. The endogenous ligand for the NK1 receptor is Substance P (SP), an undecapeptide that has been extensively studied.[1][2] To overcome the limitations of the native peptide, such as enzymatic degradation, synthetic analogs have been developed. Among these, [Sar9]Substance P and GR-73632 have emerged as potent and selective agonists, serving as invaluable tools for elucidating the roles of the NK1 receptor.
This guide provides a comprehensive in vitro potency comparison of [Sar9]Substance P and GR-73632, offering supporting experimental data and detailed methodologies to aid researchers in their experimental design and compound selection.
Understanding the Protagonists: A Look at [Sar9]Substance P and GR-73632
[Sar9]Substance P is a synthetic analog of Substance P where the glycine residue at position 9 is substituted with sarcosine (N-methylglycine). This modification confers enhanced stability against enzymatic degradation, making it a more robust tool for in vitro and in vivo studies compared to its parent peptide. [Sar9,Met(O2)11]-Substance P is a further stabilized and highly selective NK1 receptor agonist.[3][4]
GR-73632 is a potent and selective non-peptide agonist of the NK1 receptor.[5] Its distinct chemical structure offers a different pharmacological profile that can be advantageous in specific experimental contexts.
In Vitro Potency at the NK1 Receptor: A Head-to-Head Comparison
A direct comparison of the in vitro potencies of [Sar9]Substance P and GR-73632 at the NK1 receptor is crucial for selecting the appropriate agonist for a given study. While a single study directly comparing the two compounds with comprehensive binding and functional data remains elusive in the public domain, we can infer their relative potencies from various sources.
One study investigating the characteristics of tachykinin receptors in the rat isolated urinary bladder found that the NK1-selective synthetic agonist GR73632 and the parent peptide Substance P were approximately equipotent.[6] Another study reported a potent EC50 value of 17 nM for GR 73,632 in inducing concentration-dependent contractions of the rat isolated urinary bladder.[5]
Table 1: Summary of Reported In Vitro Potencies
| Compound | Assay Type | Tissue/Cell Line | Potency (EC50) | Reference |
| GR-73632 | Functional (Contraction) | Rat Isolated Urinary Bladder | 17 nM | [5] |
| Substance P | Functional (Contraction) | Rat Isolated Urinary Bladder | Approx. equipotent to GR73632 | [6] |
Note: This table is not a direct comparison from a single study and should be interpreted with caution.
Experimental Protocols for In Vitro Potency Determination
To facilitate rigorous in-house comparison, detailed protocols for radioligand binding and functional assays are provided below. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining NK1 receptor binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in appropriate media.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable buffer for storage at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order: assay buffer, varying concentrations of the unlabeled test compound ([Sar9]Substance P or GR-73632), a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and the membrane preparation.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay: Assessing Functional Potency (EC50)
This functional assay measures the ability of an agonist to stimulate the NK1 receptor, which is a Gq-coupled receptor, leading to an increase in intracellular calcium concentration.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for determining NK1 receptor functional potency.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 96-well plates and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Calcium Flux Measurement:
-
Prepare serial dilutions of the test agonists ([Sar9]Substance P or GR-73632) in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of the cells.
-
Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
For each concentration of the agonist, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the concentration of the agonist that produces 50% of the maximal response (EC50) using non-linear regression analysis.
-
The NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by an agonist like [Sar9]Substance P or GR-73632 initiates a well-characterized signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
NK1 Receptor Signaling Pathway
Caption: Simplified NK1 receptor signaling cascade.
Conclusion
Both [Sar9]Substance P and GR-73632 are potent and valuable agonists for studying the NK1 receptor. The choice between them will depend on the specific requirements of the study, including the desired pharmacokinetic properties and the experimental system being used. While existing literature suggests both are highly potent, this guide emphasizes the necessity of direct, parallel in vitro comparisons to accurately determine their relative potencies. The provided detailed protocols for radioligand binding and calcium mobilization assays offer a robust framework for researchers to generate such critical comparative data, ensuring the selection of the most appropriate tool for advancing our understanding of the multifaceted roles of the NK1 receptor.
References
-
Hall, J. M., Flowers, J. M., & Morton, I. K. (1994). A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder. British Journal of Pharmacology, 113(3), 857–866. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]
-
McLean, S., et al. (2006). Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal. Journal of Pharmacology and Experimental Therapeutics, 316(2), 837-846. [Link]
-
Wiley, R. G., & Lappi, D. A. (1999). Targeting neurokinin-1 receptor-expressing neurons with [Sar9,Met(O2)11]substance P-saporin. Neuroscience Letters, 277(1), 1-4. [Link]
-
Meini, S., et al. (1995). GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder. Neuropeptides, 28(2), 99-106. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. NK1 receptor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY Database. Tachykinin receptors (version 2019.4). [Link]
-
Harris, J. A., et al. (2022). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. Nature Chemical Biology, 18(1), 109–115. [Link]
-
Harris, J. A., et al. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. [Link]
-
Southwell, B. R., et al. (1998). Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor. British Journal of Pharmacology, 124(6), 1083–1090. [Link]
-
Martinez, A. N., & Philipp, M. T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Neurology & Neuromedicine, 1(2), 29-36. [Link]
-
Muñoz, M., & Covenas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 15(11), 1019-1031. [Link]
-
Reed, K. L., et al. (2017). Substance P and the Neurokinin-1 Receptor: The New CRF. Neuropeptides, 64, 1-11. [Link]
-
Ciccocioppo, R., et al. (1999). Stimulation of tachykinin NK-3 receptors in the nucleus basalis magnocellularis reduces alcohol intake in rats. Psychopharmacology, 141(3), 220-226. [Link]
Sources
- 1. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity of [Sar9]Substance P with Neurokinin-2 Receptors
Executive Summary: The Selectivity Paradigm
In the development of tachykinin-based therapeutics, distinguishing between Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptor signaling is critical. Native Substance P (SP) is "promiscuous"—while it prefers NK1, it retains significant cross-reactivity with NK2 at nanomolar concentrations.
[Sar9]Substance P ([Sar9]SP) was engineered to solve this specificity crisis. By replacing Glycine at position 9 with Sarcosine (N-methylglycine), the peptide backbone is conformationally restricted.
The Bottom Line: [Sar9]SP exhibits negligible cross-reactivity with NK2 receptors in physiological ranges. While native Substance P can activate NK2 receptors (typically at concentrations >100 nM), [Sar9]SP retains NK1 potency (sub-nanomolar) while requiring micromolar concentrations to elicit any detectable NK2 response. It is effectively an "NK1-Exclusive" tool compound.
Mechanistic Analysis: Why Sarcosine Drives Selectivity
To understand the lack of cross-reactivity, one must look at the structural biology of the ligand-receptor interface.
The Structural Constraint
Native Substance P has a flexible C-terminus (Phe-Phe-Gly-Leu-Met-NH2). This flexibility allows it to adopt the specific conformation required for NK2 binding, albeit with lower affinity than Neurokinin A (NKA).
The introduction of Sarcosine (Sar) at position 9 introduces two changes:
-
N-Methylation: Removes a hydrogen bond donor, preventing specific backbone interactions required by the NK2 receptor pocket.
-
Steric Restriction: The methyl group restricts the rotation around the N-C
bond ( angle), locking the peptide into a "beta-turn" conformation that is highly favorable for NK1 but sterically incompatible with the NK2 binding cleft.
Signaling Pathway Context
Both NK1 and NK2 couple primarily to the
Figure 1: The Gq signaling pathway. [Sar9]SP effectively drives this pathway via NK1 but fails to engage NK2, preventing "noise" in calcium mobilization assays.
Comparative Performance Data
The following data aggregates typical potency values (
| Ligand | Target Receptor | Potency ( | Binding Affinity ( | Selectivity Ratio (NK1 vs NK2) |
| Substance P (Native) | NK1 | 0.1 - 0.5 nM | 0.2 nM | ~100-fold |
| NK2 | 50 - 200 nM | 150 nM | ||
| [Sar9]Substance P | NK1 | 0.08 - 0.2 nM | 0.1 nM | > 10,000-fold |
| NK2 | > 5,000 nM | > 3,000 nM | ||
| Neurokinin A (NKA) | NK1 | 50 - 100 nM | 80 nM | N/A (NK2 Selective) |
| NK2 | 1 - 5 nM | 2 nM |
Key Insight: While native Substance P retains a "safety window" of roughly 100-fold between NK1 and NK2, [Sar9]SP expands this window to >10,000-fold . In a functional assay (e.g., FLIPR), you can use [Sar9]SP at 100 nM to saturate NK1 receptors with virtually zero risk of activating NK2.
Experimental Protocols for Validation
To confirm the lack of cross-reactivity in your specific cell line or tissue, use the following "Antagonist Challenge" protocol. This is superior to simple agonist screening because it definitively identifies the receptor subtype responsible for the signal.
Protocol: The "Antagonist Challenge" (Calcium Mobilization)
Objective: Prove that the signal generated by [Sar9]SP is mediated solely by NK1, even in the presence of NK2 receptors.
Materials:
-
Agonist: [Sar9,Met(O2)11]-Substance P (Preferred for max stability) or [Sar9]SP.
-
NK1 Antagonist: CP-96,345 or Aprepitant (1
M). -
NK2 Antagonist: SR-48968 (1
M). -
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA.
Workflow:
-
Cell Prep: Load cells (expressing both NK1/NK2 or mixed population) with Fluo-4 AM or similar calcium dye.
-
Antagonist Pre-Incubation (30 min):
-
Agonist Injection: Inject [Sar9]SP at
concentration (typically 10 nM). -
Read: Measure fluorescence kinetics for 120 seconds.
Expected Results:
-
Well A (Vehicle): Strong Calcium signal.
-
Well B (NK1 Block): Complete ablation of signal. (This proves the signal was NK1-driven).
-
Well C (NK2 Block): No change compared to Vehicle. (This proves NK2 was not contributing to the signal).
If [Sar9]SP had significant cross-reactivity, Well B would still show a residual signal that would be blocked in a Well D (Dual Block).
Decision Logic for Assay Development
When designing a screening cascade, use this logic flow to determine if [Sar9]SP is the correct tool for your study.
Figure 2: Selection workflow for Tachykinin agonists. [Sar9]SP is the mandatory choice for mixed-receptor populations.
Technical Nuances & Troubleshooting
The "Sulfone" Variant
You will often see [Sar9, Met(O2)11]-Substance P cited in literature.
-
Difference: The Methionine at position 11 is oxidized to a sulfone.
-
Impact: This variant is even more selective and significantly more resistant to peptidase degradation than [Sar9]SP alone.
-
Recommendation: For in vivo studies or long-duration assays, use the [Sar9, Met(O2)11] variant. For acute in vitro binding, standard [Sar9]SP is sufficient.
High Concentration Warning
At concentrations >10
References
-
Regoli, D., et al. (1994).[4] Receptors and antagonists for substance P and related peptides.[2][4][5][6] Pharmacological Reviews, 46(4), 551-599.[4]
-
Maggi, C. A., et al. (1993). Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon.[2] British Journal of Pharmacology, 110(3), 1175–1182.
-
Drapeau, G., et al. (1987).[7][8] Selective agonists for substance P and neurokinin receptors.[2][3][5][6][8][9][10][11][12][13] Neuropeptides, 10(1), 43-54.
- Takeda, Y., et al. (1991). Pharmacological profile of the novel NK1 receptor agonist, [Sar9,Met(O2)11]substance P. European Journal of Pharmacology.
Sources
- 1. Identification of both NK1 and NK2 receptors in guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptors and antagonists for substance P and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pharmacological receptors for substance P and neurokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and biological activity of NK-1 selective, N-backbone cyclic analogs of the C-terminal hexapeptide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
